3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
CAS No.: 921897-81-6
Cat. No.: VC6905124
Molecular Formula: C21H18N2O4S
Molecular Weight: 394.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921897-81-6 |
|---|---|
| Molecular Formula | C21H18N2O4S |
| Molecular Weight | 394.45 |
| IUPAC Name | 3-methyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C21H18N2O4S/c1-13-4-3-5-16(10-13)28(25,26)23-15-7-9-19-17(12-15)21(24)22-18-11-14(2)6-8-20(18)27-19/h3-12,23H,1-2H3,(H,22,24) |
| Standard InChI Key | XFZPFQPRTLHLSZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O |
Introduction
3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]14oxazepin-2-yl)benzenesulfonamide is a complex organic compound belonging to the class of dibenzo[b,f]oxazepine derivatives. These compounds are known for their diverse pharmacological activities, including potential therapeutic applications in medicinal chemistry. The presence of a sulfonamide group in this compound suggests significant biological activity, such as enzyme inhibition and receptor modulation, which are common characteristics of sulfonamide derivatives.
Synthesis and Production
The synthesis of 3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. Techniques such as retrosynthetic analysis can be employed to plan the synthesis, breaking down the target molecule into simpler components. Continuous flow chemistry may be used to enhance efficiency and scalability in industrial settings, allowing for better control over reaction conditions and higher yields.
Biological Activity and Potential Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume